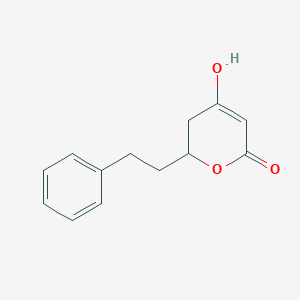
cis-2,6-Diphenylpiperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2,6-Diphenylpiperidin-4-one: is a heterocyclic compound belonging to the piperidine family. Piperidines are six-membered nitrogen-containing heterocycles that are prevalent in nature and often found in bioactive compounds such as alkaloids. The presence of aromatic substitutions at the 2- and 6-positions of the piperidin-4-one moiety enhances its biological activity, making it a compound of significant interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Mannich Reaction: One common method for synthesizing cis-2,6-diphenylpiperidin-4-one involves the Mannich reaction. This reaction typically involves the condensation of aromatic aldehydes, ammonium acetate, and ketones with two active methylene groups.
Diels-Alder Reaction: Another method involves the reaction of 4-phenyl-2-amino-1,3-butadienes with N-allyl benzaldimine through a Diels-Alder reaction to afford the cis-2,6-diphenyl-4-piperidinone derivative.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-2,6-Diphenylpiperidin-4-one can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom or the carbonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols.
Substitution: Various substituted piperidin-4-one derivatives.
Scientific Research Applications
cis-2,6-Diphenylpiperidin-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cis-2,6-diphenylpiperidin-4-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
trans-2,6-Diphenylpiperidin-4-one: This isomer differs in the spatial arrangement of the phenyl groups, which can affect its biological activity and chemical reactivity.
2,6-Diphenylpiperidin-3-one: This compound has the phenyl groups at the same positions but differs in the position of the carbonyl group.
2,6-Diphenylpiperidine: Lacks the carbonyl group, which significantly alters its chemical properties and biological activity.
Uniqueness: cis-2,6-Diphenylpiperidin-4-one is unique due to its specific spatial arrangement, which enhances its biological activity compared to its isomers and other similar compounds. The presence of the carbonyl group at the 4-position and the cis configuration of the phenyl groups contribute to its distinct chemical and biological properties .
Properties
CAS No. |
54750-61-7 |
|---|---|
Molecular Formula |
C17H17NO |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
(2R,6S)-2,6-diphenylpiperidin-4-one |
InChI |
InChI=1S/C17H17NO/c19-15-11-16(13-7-3-1-4-8-13)18-17(12-15)14-9-5-2-6-10-14/h1-10,16-18H,11-12H2/t16-,17+ |
InChI Key |
OYKOHBSCVHNWPT-CALCHBBNSA-N |
Isomeric SMILES |
C1[C@@H](N[C@@H](CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1C(NC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Chloro[2-(cyclohex-1-en-1-yl)ethenyl]mercury](/img/structure/B14643993.png)
![2-{[2-(Dibromomethyl)phenyl]methyl}oxirane](/img/structure/B14643998.png)
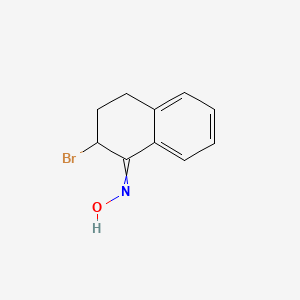
![{4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid](/img/structure/B14644010.png)
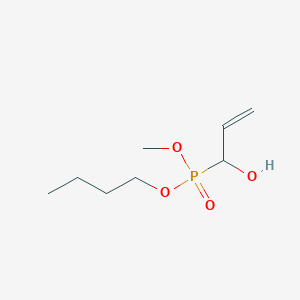
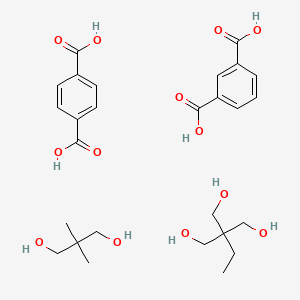
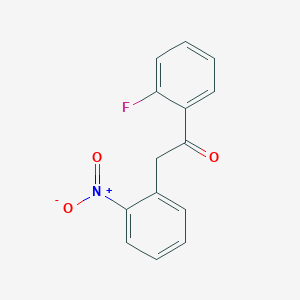
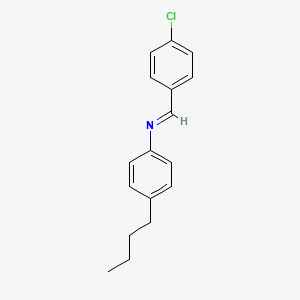
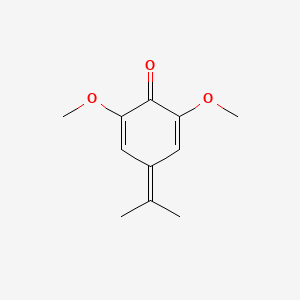
![Heptyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14644055.png)
![N-[4-(cyclohexen-1-yl)phenyl]acetamide](/img/structure/B14644059.png)
